molecular formula C18H14FN3O2S B14867537 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one

3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14867537
M. Wt: 355.4 g/mol
InChI Key: QAUZFVMEEKXZKK-UHFFFAOYSA-N
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Description

3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a benzylthio group, and a triazinone core

Preparation Methods

The synthesis of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Synthesis of 4-(4-fluorobenzoyl)benzyl chloride: This involves the reaction of 4-fluorobenzoyl chloride with benzyl chloride in the presence of a suitable catalyst.

    Formation of the triazinone core: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazin-5(2H)-one ring.

    Final coupling reaction: The final step involves the coupling of 4-(4-fluorobenzoyl)benzyl chloride with the triazinone core in the presence of a base to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylthio group, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-((4-(4-fluorobenzoyl)benzyl)thio)-6-methyl-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:

    4-fluorobenzyl chloride: This compound shares the fluorobenzoyl group but lacks the triazinone core.

    4-fluorobenzoic acid: This compound contains the fluorobenzoyl group but lacks the benzylthio and triazinone components.

    4-fluorobenzylamine: This compound has a similar benzyl group but differs in the presence of an amine group instead of the triazinone core.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[[4-(4-fluorobenzoyl)phenyl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H14FN3O2S/c1-11-17(24)20-18(22-21-11)25-10-12-2-4-13(5-3-12)16(23)14-6-8-15(19)9-7-14/h2-9H,10H2,1H3,(H,20,22,24)

InChI Key

QAUZFVMEEKXZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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